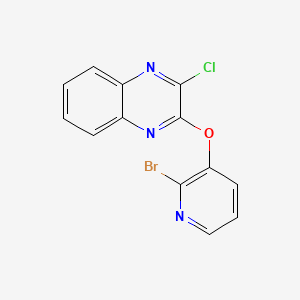

2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline

CAS No.: 1065484-71-0

Cat. No.: VC3257225

Molecular Formula: C13H7BrClN3O

Molecular Weight: 336.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065484-71-0 |

|---|---|

| Molecular Formula | C13H7BrClN3O |

| Molecular Weight | 336.57 g/mol |

| IUPAC Name | 2-(2-bromopyridin-3-yl)oxy-3-chloroquinoxaline |

| Standard InChI | InChI=1S/C13H7BrClN3O/c14-11-10(6-3-7-16-11)19-13-12(15)17-8-4-1-2-5-9(8)18-13/h1-7H |

| Standard InChI Key | PDSXXFJYJCJRHV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Cl)OC3=C(N=CC=C3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Cl)OC3=C(N=CC=C3)Br |

Introduction

2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is a complex organic compound that combines elements of pyridine and quinoxaline rings. This compound is of interest in various fields of chemistry, particularly in pharmaceutical and materials science research, due to its potential biological activities and structural properties. The compound's structure includes a bromo-substituted pyridine ring linked to a chloro-substituted quinoxaline ring via an ether linkage.

Synthesis Methods

The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline typically involves multi-step reactions. One common approach includes the formation of the quinoxaline ring followed by chlorination and then coupling with a bromo-pyridine derivative. The specific conditions and reagents used can vary depending on the desired yield and purity.

Synthesis Steps:

-

Quinoxaline Formation: This involves condensing an appropriate diamine with a dicarbonyl compound.

-

Chlorination: Introduction of a chlorine atom at the 3-position of the quinoxaline ring.

-

Coupling Reaction: The chlorinated quinoxaline is then coupled with 2-bromo-3-hydroxypyridine or a similar derivative to form the final compound.

Biological Activities

While specific biological activities of 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline may not be widely documented, compounds with similar structures have shown potential in various biological assays. These include antimicrobial, anticancer, and neuroprotective activities, largely due to the presence of heterocyclic rings which can interact with biological targets.

| Activity | Potential Mechanism |

|---|---|

| Antimicrobial | Interference with microbial DNA replication or protein synthesis |

| Anticancer | Inhibition of cell proliferation pathways |

| Neuroprotective | Antioxidant effects or modulation of neurotransmitter systems |

Research Findings and Applications

Research on compounds like 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is ongoing, with a focus on optimizing synthesis methods and exploring biological activities. These compounds can serve as scaffolds for drug development or as building blocks in materials science.

Applications:

-

Pharmaceuticals: Potential use in developing new drugs targeting specific biological pathways.

-

Materials Science: Incorporation into polymers or other materials for unique optical or electrical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume